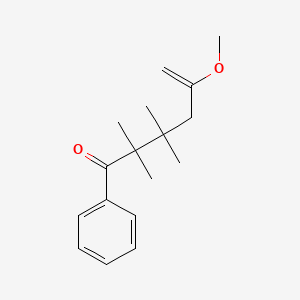
5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one is an organic compound with the molecular formula C16H22O2 It is characterized by a methoxy group attached to a phenyl ring, along with a hexene chain that includes multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxybenzaldehyde and 2,2,3,3-tetramethylbutane.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 5-methoxybenzaldehyde and the ketone group of 2,2,3,3-tetramethylbutane. This reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-2,2,3,3-tetramethyl-1-phenylhexane: Lacks the double bond present in 5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one.
5-Methoxy-2,2,3,3-tetramethyl-1-phenylpent-5-en-1-one: Has a shorter carbon chain compared to this compound.
Uniqueness
This compound is unique due to its specific structural features, including the presence of a methoxy group, multiple methyl groups, and a phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
60909-24-2 |
|---|---|
Formule moléculaire |
C17H24O2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
5-methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one |
InChI |
InChI=1S/C17H24O2/c1-13(19-6)12-16(2,3)17(4,5)15(18)14-10-8-7-9-11-14/h7-11H,1,12H2,2-6H3 |
Clé InChI |
KFBFBGZHCLOHBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=C)OC)C(C)(C)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)

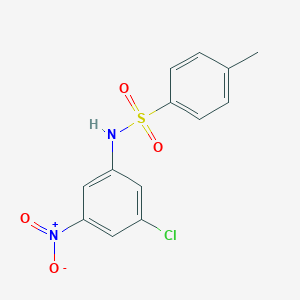
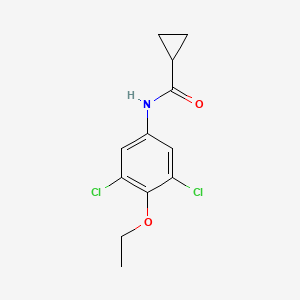
![{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene](/img/structure/B14605276.png)
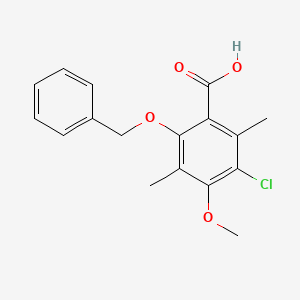
![Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate](/img/structure/B14605282.png)
![Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide](/img/structure/B14605285.png)
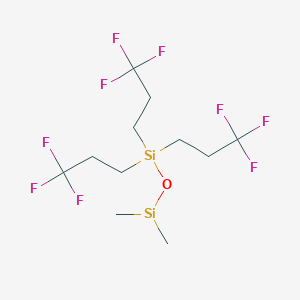
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneoxy)]hexabenzene](/img/structure/B14605292.png)
![N-[(2-Amino-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14605296.png)

![1H,3H-Thieno[3,4-c]furan-1-one, 4,6-diphenyl-](/img/structure/B14605319.png)
